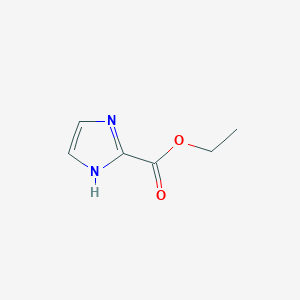![molecular formula C9H9NS B105985 6-Ethylthieno[3,2-b]pyridine CAS No. 18366-60-4](/img/structure/B105985.png)
6-Ethylthieno[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylthieno[3,2-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is also known as ETP and is a sulfur-containing heterocycle that belongs to the class of thienopyridines. ETP is a yellowish-brown crystalline powder that has a melting point of 70-72°C and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of 6-Ethylthieno[3,2-b]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ETP has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. ETP has also been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
6-Ethylthieno[3,2-b]pyridine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. In addition, ETP has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Ethylthieno[3,2-b]pyridine in lab experiments include its unique chemical properties, its potential as a building block for the synthesis of organic semiconductors, and its potential as an anticancer agent. However, the limitations of using ETP in lab experiments include its limited solubility in water, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on 6-Ethylthieno[3,2-b]pyridine, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its potential as a building block for the synthesis of new organic materials. In addition, further studies are needed to elucidate the mechanism of action of ETP and to identify its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 6-Ethylthieno[3,2-b]pyridine can be achieved through various methods, including the Hantzsch synthesis, the Gewald reaction, and the Pummerer reaction. The Hantzsch synthesis involves the condensation of ethyl acetoacetate, sulfur, and 2-bromo-3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The Gewald reaction involves the reaction of 2-cyanopyridine with elemental sulfur and an α,β-unsaturated ketone such as ethyl acetoacetate in the presence of a base such as potassium tert-butoxide. The Pummerer reaction involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with elemental sulfur in the presence of a Lewis acid such as aluminum chloride.
Applications De Recherche Scientifique
6-Ethylthieno[3,2-b]pyridine has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ETP has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In materials science, ETP has been studied for its potential as a building block for the synthesis of organic semiconductors. In organic synthesis, ETP has been used as a starting material for the synthesis of various compounds.
Propriétés
Numéro CAS |
18366-60-4 |
|---|---|
Nom du produit |
6-Ethylthieno[3,2-b]pyridine |
Formule moléculaire |
C9H9NS |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
6-ethylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NS/c1-2-7-5-9-8(10-6-7)3-4-11-9/h3-6H,2H2,1H3 |
Clé InChI |
FFQSTBHBHSNVAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=CS2)N=C1 |
SMILES canonique |
CCC1=CC2=C(C=CS2)N=C1 |
Synonymes |
Thieno[3,2-b]pyridine, 6-ethyl- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















